molecular formula C15H19N3O B7514513 (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone

Cat. No. B7514513
M. Wt: 257.33 g/mol
InChI Key: JKTRMWXMVPFRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, also known as EIPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuronal signaling. By binding to this receptor, (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone inhibits its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have significant effects on various biochemical and physiological processes, including the modulation of neurotransmitter release, the inhibition of inflammatory responses, and the regulation of ion channel activity. These effects could have implications in the treatment of various diseases such as Alzheimer's disease, schizophrenia, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone in lab experiments is its high specificity towards the α7 nicotinic acetylcholine receptor, which allows for precise modulation of its activity. However, one of the limitations is the potential for off-target effects, which could lead to unwanted downstream effects on other cellular processes.

Future Directions

There are several future directions for the study of (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, including the development of more potent and selective compounds targeting the α7 nicotinic acetylcholine receptor, the investigation of its potential applications in the treatment of various diseases, and the exploration of its effects on other cellular processes. Furthermore, the optimization of the synthesis method could lead to increased yields and purity of (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, making it more accessible for research purposes.
In conclusion, (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone is a promising compound with significant potential applications in various fields. Its selective antagonism of the α7 nicotinic acetylcholine receptor and its effects on various biochemical and physiological processes make it a promising candidate for the development of drugs targeting these processes. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone can be synthesized through a multistep process involving the reaction of 2-aminopyridine with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-chloro-N-(2-ethylpiperidin-1-yl)acetamide. This process has been optimized to achieve high yields and purity of (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been found to exhibit significant binding affinity towards specific receptors in the brain, making it a promising candidate for the development of drugs targeting these receptors. Furthermore, (2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to modulate the activity of certain enzymes and proteins, which could have implications in the treatment of various diseases.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-12-7-3-6-10-18(12)15(19)13-11-17-9-5-4-8-14(17)16-13/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRMWXMVPFRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone

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